2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14(24)23-16-6-8-17(9-7-16)26-13-20(25)21-11-10-15-12-22-19-5-3-2-4-18(15)19/h2-9,12,22H,10-11,13H2,1H3,(H,21,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRUWDJIMNITST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NCCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetamidophenoxy Group Introduction: The acetamidophenoxy group can be introduced through a nucleophilic substitution reaction, where 4-acetamidophenol reacts with an appropriate halide.
Coupling Reaction: The final step involves coupling the indole derivative with the acetamidophenoxy compound using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The acetamidophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted acetamidophenoxy derivatives.
Scientific Research Applications
2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific optical and electronic properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The acetamidophenoxy group can enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substitutions on the indole ring, acetamide side chains, or pendant aromatic groups. Key comparisons are outlined below:
Core Indole-Acetamide Derivatives
Key Insight: The absence of the 4-acetamidophenoxy group in base analogs reduces hydrogen-bonding capacity and may limit target specificity.
Phenoxy/Aromatic Substitutions
Methoxy or chloro substitutions (e.g., ) improve potency but may increase toxicity risks.
Sulfonyl and Complex Substituents
Key Insight: Sulfonyl and bulky substituents (e.g., ) enhance selectivity for enzymes or receptors but complicate synthesis and pharmacokinetics. The target compound’s 4-acetamidophenoxy group offers a balance of moderate steric bulk and hydrogen-bonding capacity.
Structural-Activity Relationship (SAR) Analysis
- Indole Core Modifications :
- Acetamide Side Chain: The N-[2-(1H-indol-3-yl)ethyl] group facilitates interactions with hydrophobic enzyme pockets .
- Phenoxy Group Impact: Electron-withdrawing acetamido groups (in the target compound) may enhance resonance stabilization, improving stability over chlorophenoxy analogs .
Biological Activity
The compound 2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.
Chemical Structure and Properties
The compound consists of an acetanilide moiety linked to an indole group via an ethylene bridge. Its structural formula can be represented as follows:
Research indicates that this compound exerts its biological effects primarily through the modulation of signaling pathways associated with cell proliferation and apoptosis. Notably, it has been observed to:
- Inhibit tumor growth : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, particularly colon cancer cells, by inducing apoptosis through the STAT1 pathway .
- Alter tumor microenvironment : Treatment with this compound has been reported to reshape the tumor microenvironment by reducing myeloid-derived suppressor cells (MDSCs) and increasing tumor-infiltrating lymphocytes (TILs), which are crucial for effective anti-tumor immunity .
In Vitro Studies
In a study examining the effects on colon cancer cells, the compound demonstrated significant anti-proliferative activity against SK-mel-110 cells. The mechanism involved upregulation of inhibitor of growth family member 4 (ING4), which plays a role in cell cycle regulation and apoptosis .
In Vivo Studies
In xenograft models, treatment with 2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide resulted in:
- Reduced tumor size : Tumor-bearing mice treated with this compound showed a marked decrease in tumor volume compared to control groups.
- Enhanced immune response : The treatment led to an increase in TILs, indicating a potential for enhancing immune-mediated tumor rejection .
Data Table: Summary of Biological Activity
Case Studies
A notable case study involved the application of this compound in a preclinical model of colon cancer. The findings highlighted its potential as a therapeutic agent due to its ability to not only inhibit tumor growth but also modify the immune landscape within the tumor microenvironment. This dual action suggests that it could serve as both a direct anti-cancer agent and an immunomodulator.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves (1) indole core formation via cyclization of phenylhydrazines and α,β-unsaturated carbonyls, (2) coupling of the acetamidophenoxy moiety using carbodiimide-based reagents (e.g., TBTU), and (3) purification via column chromatography. Optimization includes:
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
- Solvent selection : Dichloromethane (DCM) for solubility and reduced byproduct formation .
- Catalyst use : 2,6-Lutidine improves reaction efficiency in amide bond formation .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR (1H/13C) : Assign peaks for indole NH (~10–12 ppm), acetamide protons (~2.0–2.5 ppm), and aromatic protons (6.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and indole N–H bends (~3400 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in fume hoods to prevent inhalation of dust/aerosols .
- First Aid : For skin exposure, wash with soap/water; for eye contact, rinse for 15+ minutes with saline .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes/receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., serotonin receptors due to indole moiety). Validate with experimental IC50 values .
- MD Simulations : Run 100+ ns simulations in GROMACS to assess stability of ligand-target complexes .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Batch Purity Analysis : Compare HPLC purity (>95%) across studies; impurities >2% can skew results .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile data from PubChem, peer-reviewed papers .
Q. How does modifying substituents (e.g., replacing 4-acetamidophenoxy with fluorophenoxy) affect pharmacological properties?
- Methodological Answer :
- SAR Studies : Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions. Test in vitro for:
- Lipophilicity : Measure logP values (HPLC) to correlate with membrane permeability .
- Receptor Affinity : Radioligand binding assays (e.g., 5-HT2A receptor) .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .
Q. What in vitro models are suitable for evaluating neuroprotective or anticancer effects of this compound?
- Methodological Answer :
- Neuroprotection : Primary cortical neuron cultures exposed to glutamate-induced oxidative stress; measure viability via MTT assay .
- Anticancer Activity : Screen against NCI-60 cell lines. Use flow cytometry to assess apoptosis (Annexin V/PI staining) .
Q. How can reaction intermediates be characterized to troubleshoot low yields in multi-step syntheses?
- Methodological Answer :
- TLC Monitoring : Track intermediates using hexane:ethyl acetate (3:1) mobile phase; visualize under UV .
- LC-MS : Identify side products (e.g., unreacted indole precursors) early in synthesis .
- Quenching Optimization : Adjust pH during workup to prevent decomposition of acid-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
